N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Pyruvate dehydrogenase kinase (PDK) Cancer metabolism Kinase inhibitor selectivity

Researchers requiring consistent pan-PDK inhibition for dose-response studies face gaps with isoform-selective probes. This compound is the preferred chemical probe for simultaneous PDK1-4 inhibition. • Pan-PDK IC50: 21-100 nM across all four isoforms, enabling 10 nM-1 µM dose-response curves without coverage gaps. • PDK4 selectivity: 4.3-fold over PDK1, >10-fold over PDK2 for metabolic disease models. • Assay validation: Consistent IC50 across DELFIA, Kinase-Glo, and radiometric formats (2-5-fold variability) qualifies it as an HTS positive control. Supplied with Certificate of Analysis; custom synthesis and bulk quantities available.

Molecular Formula C17H10Cl3N5
Molecular Weight 390.65
CAS No. 890897-63-9
Cat. No. B2742747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890897-63-9
Molecular FormulaC17H10Cl3N5
Molecular Weight390.65
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C17H10Cl3N5/c18-10-2-1-3-11(6-10)24-16-13-8-23-25(17(13)22-9-21-16)12-4-5-14(19)15(20)7-12/h1-9H,(H,21,22,24)
InChIKeyXVYQXFUIOSOHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Pyrazolo-Pyrimidine Scaffold for Kinase-Targeted Procurement


N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890897-63-9) is a synthetic small molecule belonging to the 1H-pyrazolo[3,4-d]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery [1]. This compound features a 1-(3,4-dichlorophenyl) group at N1 and a 3-chlorophenylamine at C4, a substitution pattern that distinguishes it from numerous alternative 1-aryl or 4-amino analogs and directly influences its kinase selectivity profile [2].

Why N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic 1-Aryl-pyrazolo[3,4-d]pyrimidine Analogs


Superficially similar 1-aryl-pyrazolo[3,4-d]pyrimidin-4-amines exhibit profoundly divergent target engagement profiles because the specific halogen substitution pattern on both the N1-aryl and the C4-aniline moieties governs the compound's ATP-binding site complementarity. Simply swapping to a 2,4-dichlorophenyl isomer or a 4-chlorophenyl analog changes the geometry and electrostatic potential of the hinge-binding region, often resulting in >10-fold shifts in potency or complete loss of activity against critical kinase targets [1]. The quantitative data below demonstrate that the (3,4-dichlorophenyl)-(3-chlorophenyl) combination yields a unique pan-PDK inhibitory fingerprint that is not replicated by generic in-class analogs.

Quantified Differentiation Guide: N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Pan-PDK Inhibitory Potency Profile: Quantified Head-to-Head Against a StructurallySimplified Pyrazolo-Pyrimidine Analog

In a series of biochemical kinase assays, N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated potent inhibition across all four human PDK isoforms (PDK1–4). Its IC50 values (21–100 nM) are 10- to 50-fold lower than those reported for the simpler analog 4-({4-[(3-chlorophenyl)amino]-2H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol, which lacks the N1-dichlorophenyl group and shows significantly weaker PDK inhibition (IC50 > 1000 nM for PDK1) [1][2].

Pyruvate dehydrogenase kinase (PDK) Cancer metabolism Kinase inhibitor selectivity

PDK4 Isoform Selectivity Window: Sub-25 nM Inhibition vs. ErbB-Family Kinase Off-Target Activity of a Dechlorinated Analog

The target compound achieves an IC50 of 21 nM against PDK4, the isoform most frequently implicated in cancer metabolic reprogramming [1]. A structurally related analog without the 3,4-dichloro substitution on the N1-phenyl ring, 4-[(3-chlorophenyl)amino]-2H-pyrazolo[3,4-d]pyrimidine, has been profiled primarily against EGFR-family kinases (IC50 values in the 200–500 nM range), indicating a divergent selectivity profile driven by the halogenation pattern [2].

PDK4 selectivity Metabolic reprogramming Kinase profiling

PDK1 vs. PDK4 Differential Potency: 4.3-Fold Isoform Bias Not Observed in Benzothiadiazine-Dioxide PDK Inhibitors

The target compound exhibits a modest but measurable 4.3-fold preference for PDK4 (IC50 21 nM) over PDK1 (IC50 90 nM) [1]. By contrast, 1,2,4-benzothiadiazine 1,1-dioxide based PDK inhibitors (e.g., compound 12c in Arslan et al., 2023) display a reversed selectivity with PDK1 IC50 of 500 nM and substantially weaker PDK4 activity (IC50 > 5 µM), representing a >10-fold difference in isoform bias [2].

PDK1 vs PDK4 selectivity Isoform profiling Mitochondrial metabolism

Cellular Target Engagement Confirmed by Dual-Readout PDK Activity Assays: DELFIA and Kinase-Glo Concordance

The compound's target engagement was validated across two orthogonal assay technologies: a DELFIA-based detection of E1α subunit phosphorylation at Ser293 and a Kinase-Glo luminescent ATP-depletion assay. Against PDK3, DELFIA IC50 was 40 nM and Kinase-Glo IC50 was 100 nM; against PDK4, DELFIA IC50 was 91 nM and radiometric IC50 was 21 nM [1]. This cross-assay consistency contrasts with several 1-aryl-pyrazolo[3,4-d]pyrimidine amide derivatives (e.g., those described by Liu et al., 2016), which showed >10-fold variability between biochemical and cellular assay readouts, indicating poor intracellular target engagement [2].

Cellular target engagement PDK autophosphorylation Assay concordance

Structural Determinants of PDK Affinity: The 3,4-Dichlorophenyl Moiety as a Critical Pharmacophoric Element Absent in Generic Analogs

The 3,4-dichlorophenyl substituent at N1 of the pyrazolo[3,4-d]pyrimidine core provides a dual halogen-aromatic interaction surface that is absent in analogs bearing a 2,4-dichlorophenyl or 4-chlorophenyl group. Published SAR in the pyrazolo-pyrimidine aniline kinase inhibitor patent US2004/0023992 indicates that the 3,4-dichloro substitution pattern enhances hydrophobic packing in the kinase back pocket, correlating with a >5-fold improvement in inhibitory potency compared to mono-chlorinated or meta-only substituted congeners [1]. Crystallographic analysis of related 1-aryl-pyrazolo[3,4-d]pyrimidines confirms that the dihedral angle between the pyrimidine ring and the N1-aryl ring is restricted by the 3-chloro substituent, favoring the bioactive conformation [2].

Structure-activity relationship (SAR) Halogen bonding Kinase hinge binder

PDK3 Inhibition Potency: >38-Fold Improvement Over the Clinical Candidate Dichloroacetate (DCA)

Dichloroacetate (DCA), the most clinically advanced PDK inhibitor, inhibits PDK3 with an IC50 of approximately 1,000–2,000 nM [2]. The target compound achieves IC50 values of 26–40 nM against PDK3 in biochemical assays, representing a ≥38-fold improvement in potency [1]. Unlike DCA, which acts as a pyruvate mimetic with off-target effects on mitochondrial function, this compound is an ATP-competitive inhibitor that directly targets the kinase active site, offering a mechanistically distinct pathway for PDK3 inhibition.

PDK3 inhibitor Dichloroacetate comparator Cancer metabolism

Optimal Procurement Scenarios for N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Quantified Differentiation


Pan-PDK Profiling in Cancer Cell Line Metabolic Reprogramming Studies

This compound is the preferred chemical probe for experiments requiring simultaneous inhibition of all four PDK isoforms at low-nanomolar concentrations. With IC50 values spanning 21–100 nM across PDK1–4 [1], it enables dose-response studies in cancer cell lines (e.g., glioblastoma, breast cancer) where PDK overexpression drives the Warburg effect. Researchers can establish concentration-response curves from 10 nM to 1 µM without isoform-specific gaps in coverage, a capability not provided by isoform-selective chemical probes or the weaker clinical compound DCA.

PDK4-Preferring Tool Compound for Metabolic Disease Target Validation

For programs focused on PDK4 as a therapeutic target in type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), or cardiac metabolism, this compound provides a 4.3-fold selectivity window over PDK1 and >10-fold selectivity over PDK2 [1]. This profile allows investigators to attribute phenotypic effects specifically to PDK4 inhibition in hepatocyte or cardiomyocyte models, particularly when compared in parallel with a PDK1-selective control compound.

Assay Development and High-Throughput Screening (HTS) Reference Inhibitor for PDK Biochemical Assays

The compound's consistent IC50 values across DELFIA, Kinase-Glo, and radiometric assay formats (2–5 fold inter-assay variability) [1] qualify it as an ideal reference inhibitor for validating PDK screening assays. HTS laboratories can use this compound at 0.1–1 µM as a positive control to confirm assay robustness and Z'-factor performance across different detection technologies, reducing batch-to-batch variability concerns that arise with less extensively characterized in-class analogs.

Structure-Activity Relationship (SAR) Benchmark for 1-Aryl-pyrazolo[3,4-d]pyrimidine Medicinal Chemistry Programs

Medicinal chemistry teams developing next-generation PDK or kinase inhibitors can procure this compound as a benchmark reference standard. Its well-defined substitution pattern (3,4-dichlorophenyl at N1, 3-chlorophenylamine at C4) and quantified PDK inhibition profile [1] establish a performance baseline against which newly synthesized analogs can be compared. The crystallographically characterized related scaffold [2] further supports the use of this compound in computational docking and pharmacophore modeling studies.

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